molecular formula C16H12N4O6S B3007772 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide CAS No. 300569-06-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

Cat. No. B3007772
CAS RN: 300569-06-6
M. Wt: 388.35
InChI Key: JTPMQIRCRXDMAX-UHFFFAOYSA-N
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Description

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide” is a chemical compound with a linear formula of C27H19N5O7S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .

Scientific Research Applications

Synthesis of Dispersed Azo Dyes

A series of benzothiazole based dispersed azo compounds were synthesized by diazotization of benzothiazole derivatives coupling with antipyrine through traditional electrophilic substitution reaction . These compounds are widely used in various fields like organic light emitting diodes (OLEDs), supercapacitors, sensors, electrochemical studies and molecular switches .

Antimicrobial Activities

The synthesized azo dyes were evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains . The results showed potent antimicrobial activities compared with the reference compound .

Anticancer Activities

The in vitro anticancer activity of all the synthesized azo dyes was performed against different human cancer cell lines such as A549, K562 and MDA-MB-231 by using MTT assay .

Molecular Docking Studies

Molecular docking studies have been performed and results showed the possible interaction between the synthesized chemical compound and the receptor .

Synthesis of Aminothiazole Schiff Base Ligands

New aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

Antioxidant Activities

The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition (%) as 72.0 0.11% (IC50 = 144 0.11 L) and 66.3% (IC50 = 132 0.11 L) for compounds .

Biological Studies

The synthetic heterocyclic azo-benzene called azo dyes was used broadly in various biological studies including antibacterial, antifungal, antioxidant and antiviral activities .

Industrial Applications

Azo dyes having heterocyclic ring leads to several industrial applications such as polyester fibers, nonlinear optical (NLO) systems, sensitized solar cells and liquid crystalline display .

Safety and Hazards

Sigma-Aldrich provides “N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is provided to early discovery researchers, indicating its potential use in future scientific research . Other related compounds are being explored in various fields like pharmaceutical chemistry , indicating potential future directions for this compound as well.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-2-26-12-3-4-13-14(8-12)27-16(17-13)18-15(21)9-5-10(19(22)23)7-11(6-9)20(24)25/h3-8H,2H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPMQIRCRXDMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

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